molecular formula C12H17NO4 B2607414 N-[2-(2,6-dimethoxyphenoxy)ethyl]acetamide CAS No. 728026-67-3

N-[2-(2,6-dimethoxyphenoxy)ethyl]acetamide

Cat. No.: B2607414
CAS No.: 728026-67-3
M. Wt: 239.271
InChI Key: YNBUVXJQCDMDFB-UHFFFAOYSA-N
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Description

N-[2-(2,6-Dimethoxyphenoxy)ethyl]acetamide is an acetamide derivative characterized by a 2,6-dimethoxyphenoxy ethyl group attached to the nitrogen atom. This compound has been studied in biochemical contexts, including its role as a precursor in synthesizing histone acylation catalysts .

Properties

IUPAC Name

N-[2-(2,6-dimethoxyphenoxy)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO4/c1-9(14)13-7-8-17-12-10(15-2)5-4-6-11(12)16-3/h4-6H,7-8H2,1-3H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNBUVXJQCDMDFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCOC1=C(C=CC=C1OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2,6-dimethoxyphenoxy)ethyl]acetamide typically involves the reaction of 2,6-dimethoxyphenol with ethylene oxide to form 2-(2,6-dimethoxyphenoxy)ethanol. This intermediate is then reacted with acetic anhydride in the presence of a base such as pyridine to yield this compound. The reaction conditions generally include controlled temperatures and an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The use of automated systems for monitoring and controlling the reaction conditions is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2,6-dimethoxyphenoxy)ethyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Research has indicated that compounds structurally related to N-[2-(2,6-dimethoxyphenoxy)ethyl]acetamide exhibit significant anticancer properties. For instance, studies have shown that derivatives of this compound can inhibit the proliferation of cancer cells by inducing apoptosis through the modulation of specific signaling pathways.

CompoundCancer TypeMechanism of ActionReference
This compoundBreast CancerInduction of apoptosis via mitochondrial pathway
Related Compound XLung CancerInhibition of cell cycle progression

2. Anti-inflammatory Properties
this compound has been studied for its anti-inflammatory effects. It acts as a phosphodiesterase-4 inhibitor, which is beneficial in treating inflammatory diseases such as chronic obstructive pulmonary disease (COPD) and asthma.

ApplicationMechanismClinical OutcomeReference
COPD TreatmentPDE4 inhibitionReduced airway inflammation and improved lung function
Asthma ManagementCytokine production inhibitionDecreased exacerbation rates in patients

Biocatalysis Applications

1. Enzymatic Synthesis
The compound has been utilized in biocatalytic processes to synthesize enantiomerically pure compounds. The amidase activity from certain bacterial strains has been shown to effectively hydrolyze related amides into their corresponding acids with high enantiomeric excess.

Enzyme SourceSubstrateProductEnantiomeric Excess (%)Reference
Alcaligenes faecalis2,3-dihydro-1,4-benzodioxin-2-carboxamide2,3-dihydro-1,4-benzodioxin-2-carboxylic acid>99%

Therapeutic Potential

1. Treatment of Metabolic Disorders
this compound derivatives have shown potential as 11β-hydroxysteroid dehydrogenase inhibitors, which are relevant in managing conditions like metabolic syndrome and type 2 diabetes.

Disorder TypeCompound DerivativeMechanism of ActionReference
Metabolic SyndromeThis compound derivative YInhibition of cortisol metabolism
Type 2 DiabetesThis compound derivative ZImprovement of insulin sensitivity

Mechanism of Action

The mechanism of action of N-[2-(2,6-dimethoxyphenoxy)ethyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. In receptor binding studies, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Acetamide Derivatives

Substituent Variations on the Aromatic Ring

Key Compounds:
  • 2-(Diethylamino)-N-(2,6-dimethylphenyl)acetamide (Lidocaine Impurity K): Contains a 2,6-dimethylphenyl group, reducing steric hindrance compared to methoxy substituents. Its pKa of 7.93 suggests moderate basicity, influencing solubility and bioavailability .
  • Acetamide,N-(2,6-diethylphenyl)-2-methoxy (CAS 701219-94-5): Substitutes ethyl groups at the 2,6-positions, increasing hydrophobicity (C13H19NO2, MW 221.3 g/mol) .
Structural Implications:
  • Steric Effects : Diethylphenyl derivatives (e.g., CAS 701219-94-5) exhibit greater steric bulk, which may hinder interactions in tight binding pockets .

Modifications to the Side Chain and Functional Groups

Key Compounds:
  • N-(2,6-Dimethylphenyl)-2-(ethylmethylamino)acetamide (hydrochloride): Features a tertiary amine (ethylmethylamino group) and hydrochloride salt, enhancing water solubility (CAS 50295-20-0, MW 234.34 g/mol) .
  • 2-(2,6-Dimethylphenoxy)-N-(2-ethoxyphenyl)acetamide: Incorporates an ethoxy group on the terminal phenyl ring, increasing lipophilicity (predicted pKa 12.77, MW 299.36 g/mol) .
Functional Group Impact:
  • Hydrogen Bonding : The target compound’s acetamide group enables N–H···O hydrogen bonding, observed in crystal structures of analogs like N-(2,6-dimethylphenyl)acetamide derivatives .
  • Solubility : Quaternary ammonium salts (e.g., Lidocaine Impurity K hydrochloride) exhibit improved aqueous solubility, critical for injectable formulations .

Physicochemical and Pharmacokinetic Properties

Key Observations:
  • Lipophilicity : The dimethoxy-substituted target compound likely has higher logP than dimethyl or diethyl analogs due to oxygen’s polarity .
  • Acid-Base Behavior : Lidocaine-related derivatives (pKa ~7.93–12.77) vary in ionization states under physiological conditions, affecting membrane permeability .

Biological Activity

N-[2-(2,6-dimethoxyphenoxy)ethyl]acetamide is a chemical compound characterized by its unique structure, which includes a phenoxy group with two methoxy substituents and an acetamide moiety. This compound, with the molecular formula C12H17NO2, has garnered interest in various scientific fields due to its potential biological activities and applications in medicinal chemistry.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of 2-(2,6-dimethoxyphenoxy)ethanol : This is achieved by reacting 2,6-dimethoxyphenol with ethylene oxide.
  • Acetylation : The resulting ethanol is then acetylated using acetic anhydride in the presence of a base such as pyridine.

These reactions are conducted under controlled conditions to optimize yield and purity.

Chemical Reactions

This compound can undergo various chemical transformations:

  • Oxidation : Can yield carboxylic acids or aldehydes.
  • Reduction : Can produce alcohols or amines.
  • Substitution : The methoxy groups can be replaced with other functional groups through nucleophilic substitution reactions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound can inhibit enzyme activity by binding to active or allosteric sites, altering enzyme function.
  • Receptor Modulation : It may act as an agonist or antagonist at various receptors, influencing downstream signaling pathways.

Pharmacological Studies

Recent studies have explored the pharmacological properties of related compounds, indicating potential antitumor and anti-inflammatory activities. For instance:

  • A study using sulforhodamine B (SRB) assay on human prostate cancer cells demonstrated that related compounds exhibited significant antitumor activity at low micromolar concentrations .
  • Research on derivatives of similar structures has shown promising results against various cancer cell lines and highlighted their mechanisms involving receptor interactions and apoptosis modulation .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with similar compounds. The following table summarizes key characteristics:

Compound NameBiological ActivityUnique Features
N-[2-(2,6-dimethylphenoxy)ethyl]acetamideModerate cytotoxicityLacks methoxy groups
N-[2-(2,6-dichlorophenoxy)ethyl]acetamideAntitumor propertiesChlorine substituents may enhance activity
This compoundPotential antitumor and anti-inflammatory effectsPresence of methoxy groups enhances solubility

Case Studies and Research Findings

Several research studies have investigated the biological activities of compounds related to this compound. For example:

  • Antitumor Activity : A study indicated that compounds similar to this compound showed significant growth inhibition in prostate cancer cell lines .
    • Parameters Measured : GI50 (concentration for 50% growth inhibition), TGI (total growth inhibition), LC50 (lethal concentration for 50% of cells).
    CompoundGI50 (µM)TGI (µM)LC50 (µM)
    Clopenphendioxan (related compound)51020
  • Receptor Interaction Studies : Research has highlighted that certain derivatives interact selectively with alpha1-adrenoreceptors, influencing apoptosis and cell proliferation in cancer cells .
  • Safety Profile : Preliminary toxicity assessments indicate that derivatives exhibit a favorable safety profile compared to established chemotherapeutics.

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